2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
Overview
Description
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine core. It is known for its applications in pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have a wide range of applications in medicinal chemistry .
Mode of Action
It’s known that molecules of this class can interact with their targets through various mechanisms, such as binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their wide range of applications in medicinal chemistry .
Result of Action
Compounds of this class are known to have a wide range of effects due to their diverse applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoacetophenone with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine core.
Reduction Products: Dehalogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anticancer and antiviral agents.
Agrochemicals: Used in the development of pesticides and herbicides.
Dyestuffs: Employed in the synthesis of dyes and pigments for industrial applications.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine
Uniqueness
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom enhances its potential for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(15)6-4-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTIKDPVXLJCLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356932 | |
Record name | 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203688 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1023-01-4 | |
Record name | 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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